1-phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
2-phenyl-5-(4-propan-2-ylphenyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3/c1-13(2)14-8-10-15(11-9-14)17-12-18(19)21(20-17)16-6-4-3-5-7-16/h3-13H,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUSIJBBUDUBSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method involves the reaction of 4-isopropylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized using an acid catalyst to yield the desired pyrazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where the phenyl or isopropylphenyl groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
1-phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine is a pyrazole derivative with several applications, as pyrazole derivatives have exhibited diverse biological activities .
Basic Information
- Molecular Formula
- Molecular Weight 277.4 g/mol
- IUPAC Name 2-phenyl-5-(4-propan-2-ylphenyl)pyrazol-3-amine
- CAS Registry Number 956949-94-3
Synthesis of Pyrazole Derivatives
Pyrazole derivatives are synthesized through various methods, including reactions with arylhydrazines, photochemical irradiation, and multicomponent reactions . Multicomponent reactions are used in the synthesis of biologically active molecules containing the pyrazole . These methods allow for the creation of diverse pyrazole compounds with a range of biological activities .
Applications of Pyrazole Derivatives
- Biological Activities: Pyrazole derivatives exhibit a wide range of biological activities, including antibacterial, anticancer, and antifungal properties . They have also demonstrated anti-inflammatory, antimycobacterial, and antimalarial activities .
- Pharmaceutical Research: Pyrazole derivatives are valuable in pharmaceutical research for creating new drugs due to their diverse biological activities and synthetic accessibility .
- Chemical Synthesis: They are used as building blocks in synthesizing complex molecules, such as pyrazolo[1,5-a]quinazolines, through metal-catalyzed annulation reactions .
- Material Science: Pyrazole derivatives are used to create various materials, including dihetaryl-substituted ethenes and buta-1,3-dienes .
Mechanism of Action
The mechanism of action of 1-phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Pyrazole Derivatives
Substituent Effects on Electronic and Physicochemical Properties
Pyrazole derivatives exhibit diverse biological and chemical properties depending on substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Lipophilicity : The 4-isopropylphenyl group in the target compound increases hydrophobicity compared to methoxy (polar) or trifluoromethyl (electron-withdrawing) substituents.
- Biological Activity : Fluorophenyl and pyridinyl analogs (e.g., C₂₀H₁₅FN₄) are associated with kinase inhibition, suggesting that bulkier aromatic groups may enhance target binding .
- Synthetic Accessibility : The methoxy-substituted analog (C₁₆H₁₅N₃O) is synthesized via straightforward routes, while trifluoromethyl derivatives require specialized reagents .
Crystallographic and Spectroscopic Data
Crystal Structure Insights :
- The fluorophenyl-pyridinyl analog (C₂₀H₁₅FN₄) crystallizes in a monoclinic system (space group P2₁/n) with unit cell parameters a = 12.2408 Å, b = 10.4427 Å, c = 12.9099 Å, and β = 101.951° . This structural rigidity contrasts with the more flexible isopropyl group in the target compound, which may reduce crystallinity.
Spectroscopic Trends :
- IR and NMR spectra for compounds with nitro or hydrazine substituents (e.g., 3-(hydrazinylidenemethyl)-4-nitro-N-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine) show distinct N–H stretching (~3300 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) . These features are absent in the target compound, highlighting functional group diversity.
Biological Activity
1-Phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structural features, including a pyrazole ring substituted with phenyl and isopropylphenyl groups. This compound has garnered attention in various fields of scientific research due to its potential biological activities, particularly in medicinal chemistry.
The compound's chemical formula is , with a molecular weight of 277.37 g/mol. Its IUPAC name is 2-phenyl-5-(4-propan-2-ylphenyl)pyrazol-3-amine, and it exhibits distinct chemical behavior due to its substituents, which influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Chemical Formula | C₁₈H₁₉N₃ |
| Molecular Weight | 277.37 g/mol |
| IUPAC Name | 2-phenyl-5-(4-propan-2-ylphenyl)pyrazol-3-amine |
| Appearance | Powder |
| Storage Temperature | Room Temperature (RT) |
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation in various models. The mechanism involves binding to specific targets that modulate inflammatory responses.
Anticancer Activity
In vitro studies have shown that this compound may possess anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further exploration as a potential therapeutic agent.
The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors involved in disease pathways. For instance, it may act as an inhibitor of certain kinases or other proteins critical for cancer cell proliferation and survival.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives, including this compound:
- Inhibition of p38 MAP Kinase : A related study highlighted the development of selective inhibitors for p38 MAP kinase from pyrazole derivatives, indicating a potential pathway for the anticancer effects observed in similar compounds .
- Antimicrobial Activity : Research on related pyrazole derivatives demonstrated antibacterial and antifungal activities, suggesting a broader spectrum of biological effects that could be explored for this compound .
- Optimization Studies : Optimization efforts in related compounds have led to the identification of derivatives with improved potency and selectivity against specific biological targets, which could serve as a model for further development of this compound .
Q & A
Q. What are the common synthetic routes for preparing 1-phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine, and what key reaction parameters influence yield?
Methodological Answer: The synthesis typically involves multi-step processes starting with cyclization of substituted diketones or β-ketoesters with hydrazines. For example:
Cyclization : Reacting 1,3-diketones with phenylhydrazine derivatives under acidic conditions (e.g., glacial acetic acid) forms the pyrazole core .
Substitution : Introducing the 4-(propan-2-yl)phenyl group via Suzuki coupling or Friedel-Crafts alkylation, depending on the precursor’s reactivity .
Amine Functionalization : The 5-amine group is introduced via nucleophilic substitution or reductive amination .
Q. Key Parameters :
Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and regioselectivity. The pyrazole ring protons appear as doublets (δ 6.5–7.5 ppm), while the isopropyl group shows characteristic splitting (δ 1.2–1.4 ppm) .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves molecular geometry. For example, dihedral angles between aromatic rings (e.g., 16.83° for methoxyphenyl-pyrazole) validate steric effects .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 318.18) .
Q. How can computational methods like Multiwfn aid in predicting electronic properties and reactivity?
Methodological Answer: Multiwfn analyzes wavefunctions to calculate:
- Electrostatic Potential (ESP) : Identifies nucleophilic/electrophilic sites. For pyrazole derivatives, the amine group (N–H) exhibits negative ESP (−0.05 a.u.), favoring hydrogen bonding .
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) correlate with stability; lower gaps (e.g., 3.8 eV) suggest higher reactivity in substituted derivatives .
- Bond Order Analysis : Quantifies delocalization in the pyrazole ring (C–N bond order: 1.35), aiding in understanding tautomeric equilibria .
Application : Combine DFT (B3LYP/6-31G*) with Multiwfn to optimize geometry and simulate IR spectra for comparison with experimental data .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?
Methodological Answer:
- Tautomerism : Pyrazole amines exhibit tautomeric shifts (e.g., 1H-pyrazol-5-amine vs. 3-amine). Use variable-temperature NMR to detect equilibrium states .
- Disorder in Crystals : SHELXL refinement with PART instructions models disordered isopropyl groups. Apply restraints (e.g., SIMU) to stabilize anisotropic displacement parameters .
- Validation Tools : Cross-check with Hirshfeld surface analysis (CrystalExplorer) to confirm hydrogen-bonding networks .
Case Study : In , conflicting NMR and X-ray data for a fluorophenyl analog were resolved by identifying a minor tautomer (<5%) via LC-MS/MS .
Q. How can reaction conditions be optimized to enhance regioselectivity in pyrazole functionalization?
Methodological Answer:
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor N-alkylation over C-substitution due to stabilized transition states .
- Catalytic Systems : Pd(OAc)₂/XPhos enables Suzuki-Miyaura coupling at the 3-position with >90% selectivity for arylboronic acids .
- Kinetic Control : Lower temperatures (0–5°C) suppress side reactions during nitration or halogenation .
Q. What are the challenges in refining crystal structures of pyrazole derivatives with SHELXL?
Methodological Answer:
- Twinning : Use TWIN/BASF instructions in SHELXL for pseudo-merohedral twins. For example, in , a twin fraction of 0.32 was resolved with HKLF5 format .
- Disordered Moieties : Apply PART and ISOR restraints to model flexible isopropyl groups. In , the 4-nitrophenyl group required two-part disorder modeling .
- High R Factors : For low-resolution data (<1.0 Å), increase the number of restraints (e.g., DELU for thermal motion) and merge equivalents with SADABS .
Q. How do steric and electronic effects influence the biological activity of pyrazole-5-amine derivatives?
Methodological Answer:
- Steric Effects : Bulky substituents (e.g., 4-propan-2-yl) reduce binding affinity to enzymes (e.g., carbonic anhydrase) due to hindered access to active sites .
- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) enhance hydrogen-bond acceptor strength, improving inhibition constants (Kᵢ < 10 nM) in kinase assays .
- Pharmacophore Modeling : Overlap electrostatic potential maps (GaussView) with target protein pockets to predict activity .
Case Study : In , 5-amine derivatives with 4-methoxyphenyl groups showed 10-fold higher cytotoxicity (IC₅₀ = 2.1 μM) compared to unsubstituted analogs due to improved lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
